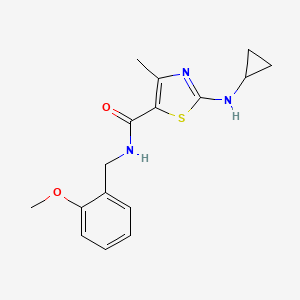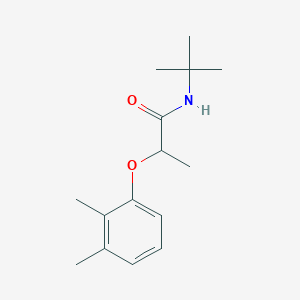![molecular formula C18H22N4O2 B6009231 2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6009231.png)
2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, an imidazole moiety, and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction, where a suitable imidazole derivative reacts with an alkyl halide.
Attachment of the Butyl Side Chain: The butyl group can be introduced through an alkylation reaction using butyl bromide or butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: Could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole moiety could play a crucial role in binding to metal ions or participating in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- 2-butyl-N-[2-(2-ethylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- 2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and imidazole rings provides a versatile framework for further functionalization and application in various fields.
Properties
IUPAC Name |
2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-4-5-17-21-15-12-14(6-7-16(15)24-17)18(23)20-9-11-22-10-8-19-13(22)2/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYOAOJMINFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]propan-1-ol](/img/structure/B6009149.png)
![3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B6009163.png)

![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B6009179.png)

![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide](/img/structure/B6009194.png)
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6009199.png)
![2-oxo-2-(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)acetamide](/img/structure/B6009205.png)
![2-(2-methoxyphenoxy)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6009212.png)
![2-allyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6009218.png)
![4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL](/img/structure/B6009228.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxyphenyl)urea](/img/structure/B6009239.png)

![7-(cyclopropylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009254.png)
